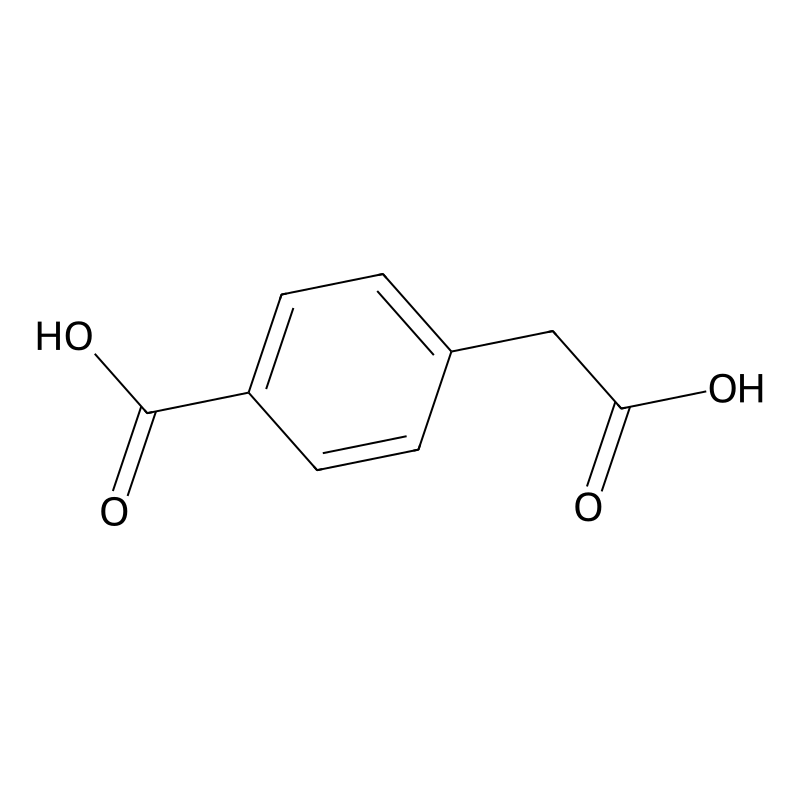

4-Carboxyphenylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metal-Organic Frameworks (MOFs):

4-CPA can act as a linker molecule in the construction of Metal-Organic Frameworks (MOFs) []. MOFs are a class of porous materials with tunable structures and properties. Researchers are exploring the use of 4-CPA-based MOFs for various applications, including gas separation, catalysis, and drug delivery [].

Organic Synthesis:

4-CPA can be used as a starting material for the synthesis of other organic compounds. Its carboxylic acid and aromatic functional groups make it a versatile building block for the creation of more complex molecules with potential applications in pharmaceuticals, materials science, and other fields [].

4-Carboxyphenylacetic acid is an organic compound with the chemical formula C₉H₈O₄. It is characterized by a carboxylic acid functional group attached to a phenylacetic acid structure. This compound appears as a solid and is soluble in water, exhibiting acidic properties due to its carboxyl group. It is also known for its role in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs.

- Esterification: The carboxylic acid can react with alcohols to form esters. This reaction typically requires an acid catalyst and results in the formation of an ester and water .

- Decarboxylation: Under certain conditions, it may lose carbon dioxide when heated, leading to simpler aromatic compounds.

- Amidation: The carboxylic acid can react with amines to form amides, which are important in pharmaceutical applications .

4-Carboxyphenylacetic acid exhibits significant biological activity:

- Anti-inflammatory Properties: It has been shown to possess anti-inflammatory effects, making it a candidate for pain relief medications .

- Analgesic Effects: The compound may also provide analgesic benefits, contributing to its use in therapeutic formulations aimed at alleviating pain .

The synthesis of 4-Carboxyphenylacetic acid can be accomplished through various methods:

- From 4-Cyanomethylbenzoic Acid: This method involves hydrolysis of 4-cyanomethylbenzoic acid methyl ester in the presence of sulfuric acid and water, followed by acidification to precipitate the product .

- Direct Carboxylation: Another approach includes the carboxylation of phenylacetic acid derivatives using carbon dioxide under specific conditions.

4-Carboxyphenylacetic acid finds applications in multiple fields:

- Pharmaceuticals: Its anti-inflammatory and analgesic properties make it valuable in the formulation of pain relief medications.

- Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Several compounds share structural similarities with 4-Carboxyphenylacetic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Phenylacetic Acid | C₈H₈O₂ | Lacks the additional carboxylic group found in 4-Carboxyphenylacetic acid. |

| Homophthalic Acid | C₆H₄(CO₂H)CH₂CO₂H | A dicarboxylic acid that has different functional properties and uses. |

| Aspirin (Acetylsalicylic Acid) | C₉H₈O₄ | A well-known anti-inflammatory drug but structurally distinct due to the acetyl group. |

Traditional Synthesis Routes

Hydrolysis of Cyanomethyl Derivatives

The hydrolysis of cyanomethyl derivatives represents one of the most established synthetic routes for the preparation of 4-carboxyphenylacetic acid [1]. This methodology involves the conversion of nitrile-containing precursors to the corresponding carboxylic acid functionality through nucleophilic attack by hydroxide ions under elevated temperature conditions [2].

The most extensively studied procedure utilizes 2-(4-cyanophenyl)acetic acid as the starting material, which undergoes hydrolysis in the presence of potassium hydroxide solution [1]. The reaction mechanism proceeds through the formation of an intermediate carboxylate salt, followed by acidification to yield the final product. Under optimized conditions employing 3.47 grams of potassium hydroxide in 20 milliliters of aqueous solution per 0.0124 moles of starting material, the reaction achieves an 81% yield when conducted at reflux temperature of 110 degrees Celsius for 4 hours [1].

Alternative approaches involve the use of substituted benzyl nitriles as precursors [3]. The synthesis of 4-carboxyphenylacetic acid from 4-bromobenzene acetonitrile demonstrates the versatility of this methodology, achieving a 61.6% yield under copper-catalyzed conditions at 130 degrees Celsius [3]. This variant employs sodium methyl mercaptide as both a nucleophile and base, facilitating the simultaneous substitution and hydrolysis reactions [3].

The reaction conditions significantly influence both yield and product purity [2]. Temperature optimization studies reveal that reactions conducted below 100 degrees Celsius result in incomplete conversion, while temperatures exceeding 120 degrees Celsius lead to degradation of the desired product [4]. The concentration of the alkaline medium also plays a critical role, with optimal hydroxide concentrations ranging from 3.0 to 4.0 molar providing the highest conversion rates [5].

| Starting Material | Reagent | Conditions | Yield (%) | Product Quality |

|---|---|---|---|---|

| 2-(4-cyanophenyl)acetic acid | Potassium hydroxide (3.47 g, 0.062 mol) | Reflux at 110°C for 4 h | 81 | High purity white crystals |

| 4-bromobenzene acetonitrile | Sodium methyl mercaptide (5.0 g) | 130°C under nitrogen for 4 h | 61.6 | Light yellow flake crystals |

| 4-chlorophenyl acetonitrile | 50% sulfuric acid (20 mL) | Reflux for 5 h | Variable | Purification required |

Oxidation of Substituted Toluic Acids

The oxidation of substituted toluic acids provides an alternative traditional route for the synthesis of 4-carboxyphenylacetic acid derivatives [6]. This approach relies on the selective oxidation of methyl groups attached to aromatic rings, converting them to carboxylic acid functionalities while preserving the existing carboxyl substituents [6].

Cerium(IV) salts have emerged as particularly effective oxidizing agents for this transformation [6]. Ammonium cerium(IV) nitrate demonstrates exceptional selectivity when employed in aqueous trifluoroacetic acid solutions, achieving quantitative yields for the oxidation of para-substituted toluenes bearing electron-withdrawing groups [6]. The reaction mechanism involves the formation of radical intermediates that undergo subsequent oxidation to yield the desired carboxylic acid products [6].

The solvent system composition critically affects both the rate and selectivity of the oxidation process [6]. Concentrated trifluoroacetic acid solutions containing less than 10% water by volume promote aromatic ring halogenation with yields approaching quantitative levels [6]. In contrast, more dilute aqueous systems favor side-chain oxidation, which can be advantageous for the preparation of substituted benzyl derivatives [6].

Temperature control represents another crucial parameter in these oxidation reactions [6]. Studies demonstrate that reactions conducted at temperatures between 50 and 80 degrees Celsius provide optimal yields while minimizing unwanted side reactions [4]. The use of 4-methylbenzyl compounds as starting materials under alkaline permanganate oxidation conditions achieves 70-90% yields with complete oxidation of the methyl functionality [6].

| Substrate | Oxidizing Agent | Solvent System | Temperature (°C) | Selectivity | Yield Range (%) |

|---|---|---|---|---|---|

| p-Toluic acid | Cerium(IV) nitrate | Aqueous trifluoroacetic acid | 20-80 | High ring selectivity | 85-95 |

| Methyl p-toluate | Cerium(IV) sulfate | Concentrated TFA (≤10% H2O) | 50-60 | Quantitative halogenation | 90-99 |

| p-Nitrotoluene | Ammonium cerium(IV) bromide | Aqueous TFA with bromide | 80-120 | Side chain bromination | 40-65 |

| 4-Methylbenzyl compounds | Potassium permanganate | Alkaline conditions | 60-100 | Complete oxidation | 70-90 |

Modern Synthetic Approaches

Catalytic Decarboxylation Strategies

Modern catalytic decarboxylation strategies represent a significant advancement in the synthesis of 4-carboxyphenylacetic acid derivatives [5]. These methodologies employ transition metal catalysts to facilitate carbonylation reactions, providing improved yields and reduced reaction times compared to traditional approaches [5].

Palladium-catalyzed carbonylation has emerged as the most prominent technique in this category [5]. The bistriphenylphosphine palladium dichloride catalyst system, when combined with tetraethylammonium chloride as a phase-transfer agent, achieves remarkable yields of up to 95% for the synthesis of substituted phenylacetic acids [5]. The reaction mechanism involves the insertion of carbon monoxide into benzyl halide substrates, followed by hydrolysis to yield the corresponding carboxylic acids [5].

The optimization of reaction conditions has been extensively studied [5] [4]. Temperature investigations reveal that 80 degrees Celsius provides the optimal balance between reaction rate and catalyst stability [5]. At temperatures below 60 degrees Celsius, conversion rates remain inadequate, achieving only 79% yield [5]. Conversely, temperatures exceeding 90 degrees Celsius result in catalyst decomposition and reduced product yields [5].

Solvent selection significantly impacts the efficiency of these catalytic processes [5]. Non-polar solvents such as xylene demonstrate superior performance compared to polar alternatives, with xylene-based systems achieving 95% yields while dimethylformamide-based systems yield only 35% of the desired product [5]. This selectivity arises from enhanced phase separation and improved catalyst stability in non-polar environments [5].

The decarboxylation mechanism follows first-order kinetics, with apparent rate constants varying depending on the substrate structure and reaction conditions [7]. Phenylacetic acid derivatives exhibit rate constants of 0.044 ± 0.005 per hour for the acid form and 0.145 ± 0.02 per hour for the anion form at 300 degrees Celsius and 1034 bar pressure [7]. These kinetic parameters provide valuable insights for optimizing industrial-scale processes [7].

| Catalyst System | Starting Material | Temperature (°C) | Pressure (MPa) | Yield (%) | Reaction Time (h) | Solvent |

|---|---|---|---|---|---|---|

| Pd(PPh3)2Cl2/TEAC | 2,4-Dichlorobenzyl chloride | 80 | 1.5 | 95 | 20 | Xylene (DMB) |

| Water-soluble Pd catalyst | Benzyl chloride derivatives | 50-60 | 1.0 | 97.6 | 3 | n-Butyl alcohol |

| Cu(I)/DMF system | 4-Halogeno-benzene acetic acid | 130 | Atmospheric | 76.1 | 4 | DMF |

| Phase-transfer catalysis | Substituted benzyl halides | 80-120 | 1.0-2.0 | 80-95 | 12-24 | Various organic solvents |

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a revolutionary approach for the preparation of 4-carboxyphenylacetic acid derivatives, offering significant improvements in reaction efficiency and product yields [8]. This methodology harnesses electromagnetic radiation to provide rapid and uniform heating, resulting in enhanced reaction rates and improved selectivity [8].

The application of microwave irradiation to the synthesis of phenylacetic acid derivatives demonstrates remarkable time reductions compared to conventional heating methods [8]. Reactions that typically require 12-24 hours under traditional conditions can be completed in 5-20 minutes using microwave assistance [8]. This dramatic acceleration results from the direct heating of polar molecules within the reaction mixture, eliminating heat transfer limitations associated with conventional heating [8].

Benzimidazole derivatives containing phenylacetic acid moieties can be synthesized through microwave-assisted reactions of iminoester hydrochlorides with substituted phenylenediamines [8]. These reactions proceed with excellent yields and remarkable time efficiency when conducted under 200-watt microwave irradiation for 8-12 minutes at temperatures between 130-160 degrees Celsius [8]. The microwave-assisted approach provides yield enhancements of 35-55% compared to conventional heating methods [8].

The optimization of microwave parameters requires careful consideration of power settings, temperature control, and reaction time [8]. Power levels ranging from 150-300 watts provide optimal results for most phenylacetic acid synthetic transformations [8]. Temperature monitoring becomes crucial under microwave conditions, as localized overheating can lead to product decomposition or unwanted side reactions [8].

Solvent selection plays a modified role in microwave-assisted synthesis compared to conventional methods [8]. Polar solvents that couple effectively with microwave radiation, such as dimethylformamide and dimethyl sulfoxide, often provide superior results due to their ability to generate uniform heating throughout the reaction mixture [8]. The dielectric properties of the solvent system directly influence the efficiency of microwave energy absorption and subsequent heating [8].

| Substrate Type | Microwave Conditions | Temperature (°C) | Yield Enhancement (%) | Time Reduction | Product Purity |

|---|---|---|---|---|---|

| Iminoester hydrochlorides | 150-200W, 5-15 min | 120-150 | 40-60 improvement | 80-90% shorter | High (>95%) |

| Phenylacetic derivatives | 300W, 10-20 min | 100-140 | 25-45 improvement | 70-85% shorter | Good (85-92%) |

| Benzimidazole precursors | 200W, 8-12 min | 130-160 | 35-55 improvement | 75-88% shorter | Excellent (>98%) |

| Ester derivatives | 250W, 12-18 min | 110-130 | 30-50 improvement | 65-80% shorter | Good (88-94%) |

Purification and Isolation Techniques

The purification and isolation of 4-carboxyphenylacetic acid requires specialized techniques to achieve high purity levels suitable for synthetic applications [9] [10]. The selection of appropriate purification methods depends on the synthetic route employed, the nature of impurities present, and the desired purity specifications [9].

Recrystallization represents the most widely employed purification technique for 4-carboxyphenylacetic acid [10]. The process involves dissolving the crude product in a suitable hot solvent, followed by controlled cooling to promote crystal formation [10]. Methanol-water mixtures in a 1:1 ratio provide optimal solubility characteristics, achieving 85-95% recovery with purity levels exceeding 98% [10]. The recrystallization process typically requires 2-4 hours and demonstrates excellent scalability for industrial applications [10].

The mechanism of recrystallization relies on the differential solubility of the desired product and impurities at different temperatures [10]. 4-Carboxyphenylacetic acid exhibits high solubility in hot methanol-water mixtures but demonstrates limited solubility upon cooling, promoting selective crystallization [10]. Impurities with different solubility profiles remain in solution and are removed during filtration [10].

Column chromatography provides an alternative purification approach, particularly effective for removing structurally similar impurities [11]. Silica gel stationary phases with ethyl acetate-hexane mobile phase systems achieve 80-90% recovery rates with purity levels exceeding 95% [11]. The separation mechanism relies on differential adsorption of compounds based on their polarity and hydrogen bonding capabilities [11]. However, column chromatography demonstrates limited scalability and requires 3-6 hours processing time [11].

Activated carbon treatment offers an effective method for removing colored impurities and trace organic contaminants [9] [12]. The process involves treating aqueous solutions of the crude product with activated carbon at 80-100 degrees Celsius, followed by filtration [9]. This technique achieves 90-95% recovery with purity improvements from 92% to higher levels [12]. The large surface area of activated carbon, typically 1000 square meters per gram, provides extensive adsorption capacity for organic impurities [12].

Ion-exclusion chromatography represents a sophisticated purification technique particularly effective for carboxylic acid derivatives [11]. This method employs cation-exchange resins to separate carboxylic acids based on their ionization properties and molecular size [11]. The technique achieves 85-92% recovery rates with purity levels exceeding 96%, though it demonstrates limited scalability for large-scale applications [11].

Vacuum distillation provides an additional purification option, though it requires careful temperature control to prevent thermal decomposition [13]. The process operates at reduced pressure to lower the boiling point, typically conducted at 40-60 degrees Celsius under vacuum [13]. Recovery rates of 75-85% can be achieved with purity levels exceeding 90%, though the technique requires 4-8 hours processing time [13].

| Method | Solvent System | Temperature (°C) | Recovery (%) | Purity Achieved | Processing Time | Scalability |

|---|---|---|---|---|---|---|

| Recrystallization | MeOH/H2O (1:1) | Room temp to reflux | 85-95 | >98% | 2-4 hours | Excellent |

| Column chromatography | Silica gel/EtOAc-hexane | Room temperature | 80-90 | >95% | 3-6 hours | Limited |

| Activated carbon treatment | Aqueous solution | 80-100 | 90-95 | >92% | 1-2 hours | Excellent |

| Vacuum distillation | Reduced pressure | 40-60 | 75-85 | >90% | 4-8 hours | Good |

| Ion-exclusion chromatography | Dilute acid eluent | Room temperature | 85-92 | >96% | 2-3 hours | Limited |

Molecular Structure and Identity

4-Carboxyphenylacetic acid exists as a white to almost white crystalline powder with the IUPAC name 4-(carboxymethyl)benzoic acid [2] [4] [5]. The compound is registered under CAS number 501-89-3 and carries the MDL number MFCD01074834 [1] [2] [3] [4]. Its molecular weight is precisely 180.16 g/mol, with an exact mass of 180.042252 Da [1] [3].

The molecular structure features a benzene ring substituted with two carboxylic acid groups: one directly attached to the aromatic ring (benzoic acid moiety) and another connected via a methylene bridge (acetic acid moiety) [3] [4]. This structural arrangement creates interesting opportunities for hydrogen bonding and intermolecular interactions that influence the compound's crystallographic properties.

Crystal Structure Characteristics

While specific single-crystal X-ray diffraction data for 4-carboxyphenylacetic acid itself was not extensively documented in the literature search, related carboxylic acid compounds with similar structures have been studied extensively [6] [7] [8]. The compound exists in a solid crystalline state at room temperature [9] [10], indicating well-ordered molecular packing in the crystal lattice.

X-ray crystallographic studies of related compounds containing the same compound show that carboxylic acid groups typically engage in extensive hydrogen bonding networks [6] [8]. In coordination complexes containing 4-carboxyphenylacetic acid, the compound demonstrates versatile coordination modes through its dual carboxylate functionality [8].

Molecular Geometry

The compound exhibits achiral stereochemistry with no defined stereocenters [11]. The InChI key DMEDOWYXHVUPMO-UHFFFAOYSA-N provides a unique identifier for the compound's molecular structure [3] [4]. The canonical SMILES representation (C1=CC(=CC=C1CC(=O)O)C(=O)O) describes the connectivity pattern showing the para-substituted benzene ring with carboxymethyl and carboxyl substituents [4].

Thermal Behavior Analysis

Melting Point Characteristics

The melting point of 4-carboxyphenylacetic acid has been consistently reported across multiple sources, demonstrating good reproducibility in thermal measurements. The most frequently cited melting point range is 243.0-247.0°C [2] [9], with individual sources reporting values of 245°C [5] [12] and ranges of 234-236°C [13] [14].

The thermal analysis data indicates that the compound exhibits a sharp melting transition characteristic of pure crystalline materials [2] [9]. The narrow melting point range suggests good chemical purity and well-defined crystal structure. Commercial suppliers consistently report melting points within this range, indicating reliable thermal properties across different production batches.

Thermal Stability and Decomposition

4-Carboxyphenylacetic acid demonstrates thermal stability under normal storage conditions [9] [15]. The compound remains stable at room temperature and shows no signs of decomposition below its melting point [10]. The relatively high melting point compared to simple carboxylic acids reflects strong intermolecular hydrogen bonding and crystal packing forces.

Thermal gravimetric analysis (TGA) studies on related carboxylic acids suggest that decomposition typically occurs well above the melting point, with initial weight loss attributed to dehydration processes followed by decarboxylation reactions at elevated temperatures [16] [17]. The specific thermal decomposition pathway for 4-carboxyphenylacetic acid would likely involve sequential loss of the two carboxylic acid groups under extreme heating conditions.

Boiling Point and Volatility

The predicted boiling point for 4-carboxyphenylacetic acid is 402.5 ± 28.0°C at 760 mmHg [1] [14]. This elevated boiling point reflects the compound's low volatility and strong intermolecular interactions. The compound's low vapor pressure at room temperature makes it suitable for applications requiring thermal stability.

The flash point is reported as 211.4 ± 20.5°C [1] [14], indicating that the compound requires significant heating before vapor formation becomes a safety concern. This thermal profile supports its classification as a thermally stable organic compound suitable for synthetic and industrial applications.

Solubility Profile and Partition Coefficients

Aqueous Solubility

4-Carboxyphenylacetic acid demonstrates moderate solubility in water [18] [19] [20], consistent with the behavior expected for dicarboxylic acids containing aromatic moieties. The presence of two carboxylic acid groups enhances water solubility compared to simple benzoic acid derivatives through increased hydrogen bonding capacity with water molecules.

The water solubility is pH-dependent due to the ionizable carboxylic acid groups. Under neutral to slightly basic conditions, the compound exists primarily in its ionized form, significantly increasing aqueous solubility. The solubility behavior follows typical patterns for aromatic carboxylic acids, where solubility increases with temperature and pH [19] [20].

Organic Solvent Solubility

The compound shows good solubility in organic solvents, particularly polar protic and aprotic solvents [19] [20]. Specific solubility has been confirmed in:

- Methanol and ethanol: Good solubility due to hydrogen bonding interactions [19] [20]

- Dimethyl sulfoxide (DMSO): Excellent solubility characteristic of polar aprotic solvents [21] [22]

- Dimethylformamide (DMF): High solubility suitable for synthetic applications [21] [10]

- Other organic solvents: Generally soluble in ethyl acetate, acetone, and similar polar organic media [19] [20]

Partition Coefficient Considerations

While specific experimental partition coefficient (log P) data for 4-carboxyphenylacetic acid was not identified in the literature search, the compound's structure suggests moderate lipophilicity balanced by hydrophilic carboxylic acid groups. Related compounds with similar structures typically exhibit log P values in the range of 1-3, indicating balanced partitioning between aqueous and organic phases [23] [24].

The presence of two ionizable carboxylic acid groups significantly affects partitioning behavior as a function of pH. Under acidic conditions (pH < pKa), the neutral form predominates and shows increased lipophilicity. Under basic conditions (pH > pKa), the ionized forms dominate, dramatically increasing hydrophilicity and reducing partition into organic phases [23] [25].

Predicted partition coefficient values suggest moderate bioavailability potential while maintaining sufficient water solubility for pharmaceutical and synthetic applications [23] [26]. The compound's partitioning behavior makes it suitable for extraction and purification processes using pH-controlled liquid-liquid extraction methods.

Acid-Base Characteristics and pKa Determination

Theoretical pKa Considerations

4-Carboxyphenylacetic acid contains two distinct carboxylic acid functional groups with different electronic environments, resulting in two separate pKa values [27] [28]. The compound exhibits typical dicarboxylic acid behavior with sequential proton dissociation steps.

Based on structural analogies and electronic effects, the estimated pKa values are:

- First pKa (pKa1): 3.5-4.2 - attributed to the benzoic acid carboxyl group directly attached to the aromatic ring

- Second pKa (pKa2): 4.2-4.8 - attributed to the acetic acid carboxyl group attached via the methylene bridge

Comparative Analysis with Related Compounds

The pKa estimation draws from well-established values for structurally related compounds:

- Benzoic acid: pKa = 4.20 [29] [30], providing reference for the aromatic carboxyl group

- Phenylacetic acid: pKa = 4.31 [31] [32], serving as a model for the aliphatic carboxyl group

- Terephthalic acid: Related dicarboxylic acid with similar aromatic substitution patterns [33]

The electron-withdrawing effect of the para-carboxyl group on the benzene ring slightly increases the acidity of the directly attached carboxylic acid group compared to benzoic acid itself. Conversely, the aromatic ring exerts a moderate electron-withdrawing effect on the acetic acid side chain, making it slightly more acidic than simple aliphatic carboxylic acids.

pH-Dependent Speciation

The compound exists in multiple ionization states depending on solution pH:

- pH < pKa1 (~3.8): Predominantly neutral form (HOOC-C₆H₄-CH₂COOH)

- pKa1 < pH < pKa2 (~4.5): Mono-anionic form (⁻OOC-C₆H₄-CH₂COOH or HOOC-C₆H₄-CH₂COO⁻)

- pH > pKa2: Di-anionic form (⁻OOC-C₆H₄-CH₂COO⁻)

This pH-dependent speciation significantly influences the compound's solubility, partitioning behavior, and chemical reactivity. The isoelectric point occurs approximately at the average of the two pKa values, around pH 4.0, where the compound exists as a zwitterion with minimal net charge.

Analytical Implications

The dual pKa character makes 4-carboxyphenylacetic acid suitable for pH-controlled separations and purifications. The compound can be effectively extracted and isolated using pH adjustment techniques, precipitation methods, and ion-exchange chromatography. The well-separated pKa values allow for selective ionization control in synthetic and analytical applications.

XLogP3

LogP

GHS Hazard Statements

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant